molecular formula C18H18N4O4S B2622988 benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 378212-57-8

benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No.: B2622988
CAS No.: 378212-57-8
M. Wt: 386.43
InChI Key: BDBXJFQXZHNSQU-UHFFFAOYSA-N
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Description

Benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound with the molecular formula C18H18N4O4S . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is notable for its unique structure, which includes a benzyl group, an allyl group, and a purine moiety.

Preparation Methods

The synthesis of benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific context of its use, such as inhibiting a particular enzyme involved in DNA replication or repair .

Comparison with Similar Compounds

Benzyl 2-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can be compared with other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

    Caffeine: A stimulant that acts as an adenosine receptor antagonist.

    Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-3-9-22-14-15(21(2)17(25)20-16(14)24)19-18(22)27-11-13(23)26-10-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBXJFQXZHNSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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